molecular formula C23H16F2N2O2 B2605351 (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327185-19-2

(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2605351
CAS No.: 1327185-19-2
M. Wt: 390.39
InChI Key: XRIPZYJZAHSHRI-VYIQYICTSA-N
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Description

(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic or basic conditions.

    Introduction of the Imino Group: The imino group is introduced by reacting the chromene core with 2,4-difluoroaniline in the presence of a suitable catalyst, such as a Lewis acid.

    Carboxamide Formation: The final step involves the reaction of the intermediate with 2-methylaniline to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in assays for anti-inflammatory and antioxidant activities, making it a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs, particularly in the areas of cancer and inflammatory diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
  • (2Z)-2-[(2,4-difluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
  • (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxylate

Uniqueness

What sets (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide apart from similar compounds is its specific substitution pattern. The presence of the 2,4-difluorophenyl and 2-methylphenyl groups imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,4-difluorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N2O2/c1-14-6-2-4-8-19(14)26-22(28)17-12-15-7-3-5-9-21(15)29-23(17)27-20-11-10-16(24)13-18(20)25/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIPZYJZAHSHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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